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Compound of Interest

Compound Name: Asterriquinol D dimethyl ether

Cat. No.: B3026298

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Asterriquinol D dimethyl ether, a bis-indolyl benzenoid fungal metabolite. The information
presented herein is intended to support research and development efforts in natural product
chemistry, drug discovery, and analytical sciences.

Core Spectroscopic Data

The structural elucidation of Asterriquinol D dimethyl ether, scientifically known as 3,3'-
(2,3,5,6-tetramethoxy-1,4-phenylene)bis-1H-indole, relies on a combination of nuclear
magnetic resonance (NMR) and mass spectrometry (MS) techniques. The following tables
summarize the key quantitative data obtained from *H NMR, 3C NMR, and High-Resolution
Electrospray lonization Mass Spectrometry (HR-ESI-MS).

Table 1: *H NMR Spectroscopic Data for Asterriquinol D Dimethyl Ether (600 MHz, Acetone-
ds)
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Position Chemical Shift () Multiplicity Coupling Constant
ppm (J) Hz

NH 10.19 brs

2 7.21 d 2.8

4 7.50 d 7.9

5 7.02 ddd 79,71,1.0

6 7.10 ddd 8.1,71,1.1

7 7.39 d 8.1

OMe 3.66 S

Table 2: 13C NMR Spectroscopic Data for Asterriquinol D Dimethyl Ether (150 MHz, Acetone-
de)

Position Chemical Shift (6) ppm
2 125.1
3 114.3
3a 128.5
4 120.3
5 119.8
6 122.2
7 112.3
7a 138.0
1 120.2
2 153.2
OMe 60.7
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Table 3: Mass Spectrometry Data for Asterriquinol D Dimethyl Ether

Mass-to-Charge Ratio

Technique lon
(m/z)

HR-ESI-MS [M+H]* 429.1758

Experimental Protocols

The spectroscopic data presented above were acquired using standard, high-resolution
analytical instrumentation. The following provides a general description of the methodologies
typically employed for the analysis of Asterriquinol D dimethyl ether and related bis-indoly!
benzenoids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A sample of pure Asterriquinol D dimethyl ether is dissolved in a
deuterated solvent, typically acetone-ds, in a standard 5 mm NMR tube.

 Instrumentation: *H and 3C NMR spectra are recorded on a high-field NMR spectrometer,
such as a Bruker 600 MHz instrument.

e 1H NMR Acquisition: One-dimensional proton NMR spectra are acquired using a standard
pulse sequence. Chemical shifts are referenced to the residual solvent signal.

e 13C NMR Acquisition: One-dimensional carbon NMR spectra are acquired with proton
decoupling. Chemical shifts are referenced to the solvent signal.

e 2D NMR Experiments: To aid in the complete assignment of proton and carbon signals, two-
dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC
(Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond
Correlation) are typically performed.

High-Resolution Mass Spectrometry (HR-MS)

o Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, such
as methanol or acetonitrile, often with the addition of a small amount of formic acid to
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promote ionization.

 Instrumentation: The sample solution is introduced into a high-resolution mass spectrometer,
commonly an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or
Orbitrap mass analyzer.

o Data Acquisition: The mass spectrum is acquired in positive ion mode to observe the
protonated molecule [M+H]*. The high resolution and mass accuracy of the instrument allow
for the determination of the elemental composition of the ion, confirming the molecular
formula of the compound.

Workflow for Spectroscopic Analysis

The logical flow of acquiring and interpreting spectroscopic data for a natural product like
Asterriquinol D dimethyl ether is crucial for its unambiguous identification. The following
diagram illustrates this general workflow.

NMR Spectroscopy
Sample Handling (1H, 13C, 2D) Data Analysis & Elucidation
Isolation & Purification ¥ Data Processing P> Structure Determination
Mass Spectrometry f
(HR-MS)

Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of a natural product.

 To cite this document: BenchChem. [Spectroscopic Profile of Asterriquinol D Dimethyl Ether:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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